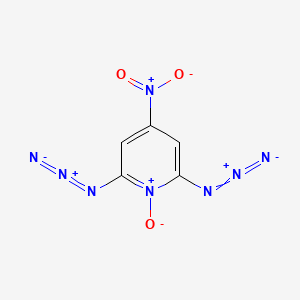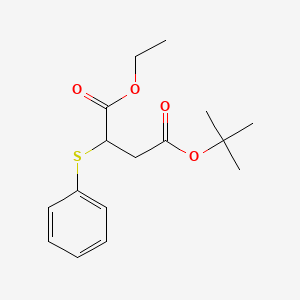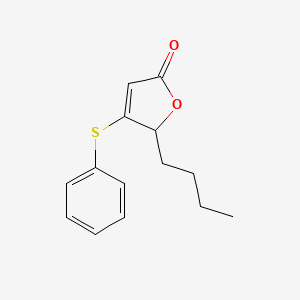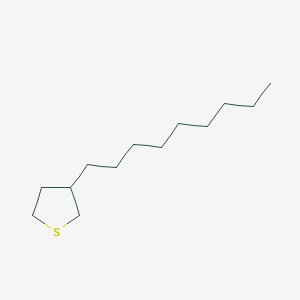
3-Nonylthiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nonylthiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds Thiolanes are known for their distinctive odor and are often used in the flavor and fragrance industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylthiolane typically involves the reaction of nonyl halides with thiolane under specific conditions. One common method is the nucleophilic substitution reaction where nonyl bromide reacts with thiolane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: 3-Nonylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or strong acids/bases are used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolanes depending on the reagents used.
科学研究应用
3-Nonylthiolane has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor profile.
作用机制
The mechanism of action of 3-Nonylthiolane involves its interaction with molecular targets through its sulfur-containing thiolane ring. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. The nonyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards different molecular targets.
相似化合物的比较
3-Nonylthiophene: Similar structure but with a thiophene ring instead of a thiolane ring.
3-Nonylsulfide: Contains a sulfide linkage instead of a thiolane ring.
3-Nonylthiol: Contains a thiol group instead of a thiolane ring.
Uniqueness: 3-Nonylthiolane is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds
属性
CAS 编号 |
125213-02-7 |
|---|---|
分子式 |
C13H26S |
分子量 |
214.41 g/mol |
IUPAC 名称 |
3-nonylthiolane |
InChI |
InChI=1S/C13H26S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h13H,2-12H2,1H3 |
InChI 键 |
SIJCEFKRQXCLMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CCSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


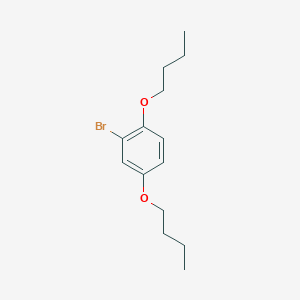

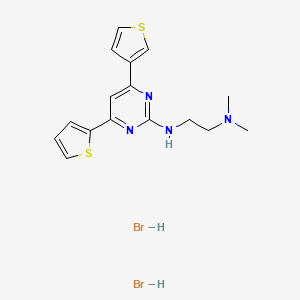
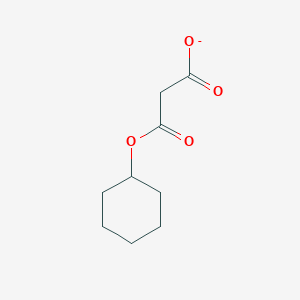
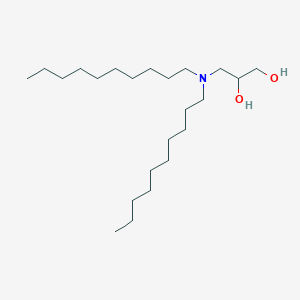


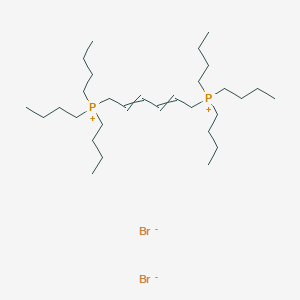
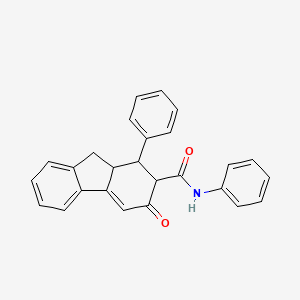
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)

